molecular formula C47H56NO3PS B6290299 [S(R)]-N-[(R)-[3,5-di-t-butyl-4-methoxyphenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 2565792-43-8

[S(R)]-N-[(R)-[3,5-di-t-butyl-4-methoxyphenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95%

Cat. No. B6290299
CAS RN: 2565792-43-8
M. Wt: 746.0 g/mol
InChI Key: BCSWMDYGGCPTPC-UGQLXJPCSA-N
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Description

[S(R)]-N-[(R)-[3,5-di-t-butyl-4-methoxyphenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95% is a useful research compound. Its molecular formula is C47H56NO3PS and its molecular weight is 746.0 g/mol. The purity is usually 95%.
The exact mass of the compound [S(R)]-N-[(R)-[3,5-di-t-butyl-4-methoxyphenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95% is 745.37185282 g/mol and the complexity rating of the compound is 1160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [S(R)]-N-[(R)-[3,5-di-t-butyl-4-methoxyphenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [S(R)]-N-[(R)-[3,5-di-t-butyl-4-methoxyphenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95% including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

Compounds with functionalities similar to the specified chemical compound have been extensively researched for their roles in catalytic processes. For instance, bulky phosphines containing substituted biphenyl or xanthene moieties have been prepared and used in palladium(0)-dvds complexes as catalysts for selective telomerization of 1,3-butadiene with methanol. These ligands showed improved selectivity and yield compared to benchmark ligands, highlighting the importance of ligand architecture in catalytic efficiency and selectivity (Tschan et al., 2010).

Ligand Behavior in Metal Complexes

The behavior of similar compounds as ligands in metal complexes has been a subject of research, illustrating their capacity to influence the electronic and steric environment around the metal center, thereby affecting the overall reactivity and selectivity of the catalytic system. For example, research on backbone P-functionalized imidazol-2-ylidene complexes has shown the synthesis of novel functional ionic liquids and metal complexes, which are crucial in understanding ligand coordination and its effect on catalysis (Majhi et al., 2012).

Synthesis and Characterization

The synthesis and characterization of compounds with complex functionalities are pivotal for advancing chemical research, providing insights into the structural requirements for specific reactivities. An example includes the efficient synthesis of bulky phosphines for the selective telomerization of 1,3-butadiene with methanol, which is key in the Dow 1-octene process. This research not only highlights the synthesis but also delves into the characterization and application of these compounds in catalytic processes, offering a pathway for the development of novel chemical transformations (Tschan et al., 2010).

properties

IUPAC Name

(R)-N-[(R)-(3,5-ditert-butyl-4-methoxyphenyl)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H56NO3PS/c1-44(2,3)37-29-31(30-38(42(37)50-12)45(4,5)6)40(48-53(49)46(7,8)9)34-25-19-26-35-41(34)51-43-36(47(35,10)11)27-20-28-39(43)52(32-21-15-13-16-22-32)33-23-17-14-18-24-33/h13-30,40,48H,1-12H3/t40-,53-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSWMDYGGCPTPC-UGQLXJPCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)NS(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@@H](C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)N[S@](=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H56NO3PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

746.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[S(R)]-N-[(R)-[3,5-di-t-butyl-4-methoxyphenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95%

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